REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:31])([CH3:30])[CH2:23][O:24][C:25](=O)[CH:26]([CH3:28])[CH3:27])=[O:19])(=O)[CH:11]([CH3:13])[CH3:12]>>[C:18]([O:20][C:21](=[O:32])[CH:22]([CH3:30])[CH3:23])(=[O:19])[CH:17]([CH3:33])[CH3:16].[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[CH2:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:30])([CH3:31])[CH2:23][O:24][CH2:25][CH:26]([CH3:27])[CH3:28])=[O:19])[CH:11]([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC1=O)C
|
Name
|
isobutyroxypivalic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is prepared by the same procedure
|
Type
|
CUSTOM
|
Details
|
at 550° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
treated at high temperatures
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OCC(C(=O)OC(C(COCC(C)C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:31])([CH3:30])[CH2:23][O:24][C:25](=O)[CH:26]([CH3:28])[CH3:27])=[O:19])(=O)[CH:11]([CH3:13])[CH3:12]>>[C:18]([O:20][C:21](=[O:32])[CH:22]([CH3:30])[CH3:23])(=[O:19])[CH:17]([CH3:33])[CH3:16].[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[CH2:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:30])([CH3:31])[CH2:23][O:24][CH2:25][CH:26]([CH3:27])[CH3:28])=[O:19])[CH:11]([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC1=O)C
|
Name
|
isobutyroxypivalic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is prepared by the same procedure
|
Type
|
CUSTOM
|
Details
|
at 550° C.
|
Type
|
CUSTOM
|
Details
|
for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
treated at high temperatures
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OCC(C(=O)OC(C(COCC(C)C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |